molecular formula C13H24N2O2 B2695358 Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate CAS No. 2219369-37-4

Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate

Cat. No.: B2695358
CAS No.: 2219369-37-4
M. Wt: 240.347
InChI Key: LOUUOEJXHZSPOI-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a cyclopropylmethyl group, and a pyrrolidine ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate typically involves the protection of the amine group in the pyrrolidine ring using a tert-butyl carbamate group. The reaction conditions often include the use of strong acids like trifluoroacetic acid or heat to remove the protecting group . Industrial production methods may involve the use of catalytic hydrogenation or other coupling agents to achieve the desired product efficiently .

Chemical Reactions Analysis

Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound towards its target. The cyclopropylmethyl group and the pyrrolidine ring contribute to the overall stability and reactivity of the compound .

Comparison with Similar Compounds

Similar compounds to Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate include:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and stability compared to other similar compounds.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-8-14-7-10(11)6-9-4-5-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUUOEJXHZSPOI-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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